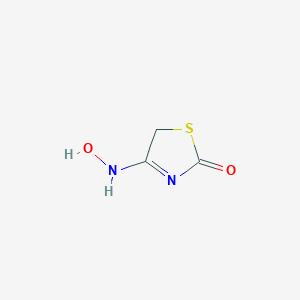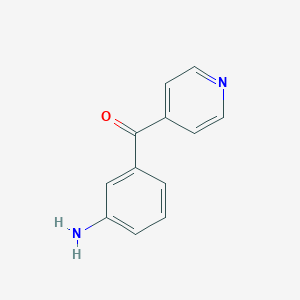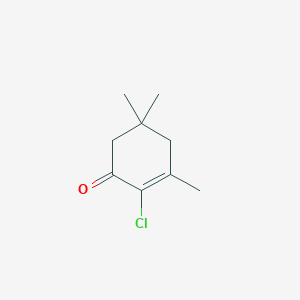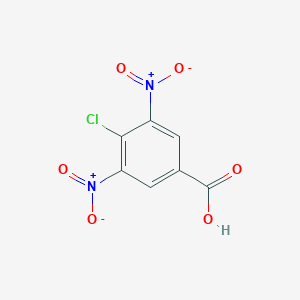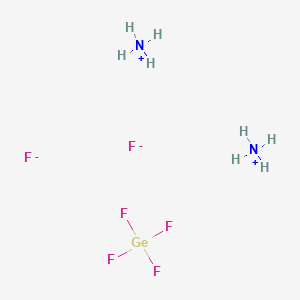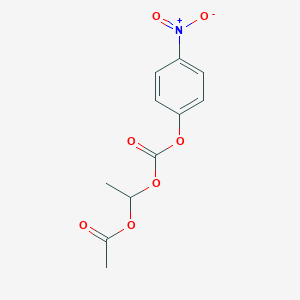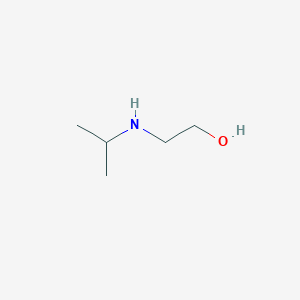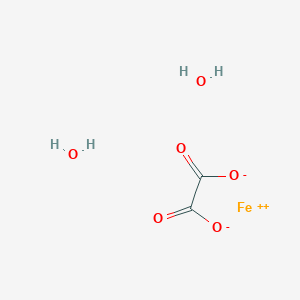
Oxalate de fer(II) dihydraté
Vue d'ensemble
Description
Ferrous oxalate dihydrate is an inorganic compound with the chemical formula FeC2O4•2H2O. It is an important chemical in the laboratory and industrial settings and is used for a variety of purposes.
Applications De Recherche Scientifique
Recherche à Haute Pression
L'oxalate de fer(II) dihydraté est un précurseur polyvalent pour la recherche à haute pression . Il peut être facilement transformé en sidérite (FeCO3) de phase pure, ce qui est primordial pour comprendre le cycle profond du carbone de notre planète . La disponibilité de monocristaux de haute qualité de FeC2O4·2H2O est cruciale pour les études de diffraction ou spectroscopiques à haute pression .
Préparation de Matériaux Avancés
L'oxalate de fer(II) dihydraté est un élément clé pour la préparation de divers matériaux avancés . Il est devenu un élément important pour la préparation de nouveaux matériaux avancés fonctionnels .
Photocatalyse et Oxydation de Fenton
L'oxalate de fer(II) dihydraté est utilisé comme catalyseur bifonctionnel dans la photocatalyse et l'oxydation de Fenton . Un mécanisme photocatalytique unique à deux voies qui combine les oxydations de Fenton photocatalytique et photo-initiée a été proposé .
Préparation d'Oxydes de Fer
L'oxalate de fer(II) dihydraté se décompose facilement par chauffage . Cette instabilité thermique a été largement utilisée pour la préparation de divers oxydes de fer .
Préparation d'Électrolytes Solides
Dans les batteries, l'oxalate de fer(II) dihydraté est utilisé comme matière première pour la préparation d'électrolytes solides
Mécanisme D'action
Target of Action
Ferrous oxalate dihydrate (FeC2O4·2H2O) is a coordination polymer that consists of chains of oxalate-bridged ferrous centers, each capped by water molecules . It primarily targets the photocatalytic and Fenton oxidation processes . It has been successfully prepared for use as a bifunctional catalyst in both photocatalysis and Fenton oxidation .
Mode of Action
Ferrous oxalate dihydrate interacts with its targets through a unique two-pathway photocatalytic mechanism which combines traditional photocatalytic and photo-initiated Fenton oxidations . The calculation results indicated that N,N-Diethylacetamide (DEAc) molecules can affect the growth of ferrous oxalate dihydrate crystals by hydrogen bonding and van der Waals forces . DEAc encases ferrous oxalate dihydrate crystals to inhibit crystal growth, and preferentially binds to both sides of C2O4^2- to control the axial growth of ferrous oxalate dihydrate crystals .
Biochemical Pathways
The biochemical pathways affected by ferrous oxalate dihydrate are primarily related to the degradation of organic pollutants. It has been demonstrated that ferrous oxalate dihydrate exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of H2O2 in the dark . Moreover, it has remarkable n-type semiconductor characteristics, which contribute to its extraordinary photocatalytic activities .
Result of Action
The primary result of ferrous oxalate dihydrate’s action is the degradation of organic pollutants. For instance, it has been shown to reduce Cr(VI) into Cr(III) under visible light irradiation . When heated, it dehydrates and decomposes into iron oxides and a pyrophoric black iron, and it also evolves carbon dioxide and carbon monoxide gases .
Action Environment
The action, efficacy, and stability of ferrous oxalate dihydrate can be influenced by various environmental factors. For example, the presence of light can enhance its photocatalytic activity . Moreover, the addition of certain molecules like DEAc can affect the growth of ferrous oxalate dihydrate crystals, thereby influencing its overall activity .
Safety and Hazards
Ferrous oxalate dihydrate is harmful if swallowed or in contact with skin . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive .
Orientations Futures
Ferrous oxalate dihydrate has been used as an inexpensive material for photocatalytic applications . It has emerged as an important building block for the preparation of new, functional advanced materials . It has high proton conductivity and photocatalytic activity . It is also used as a precursor to various iron oxides .
Propriétés
IUPAC Name |
iron(2+);oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZZSLZTJVZSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975879 | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6047-25-2 | |
| Record name | Ferrous oxalate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxalate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXALATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

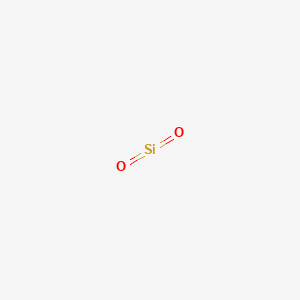
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
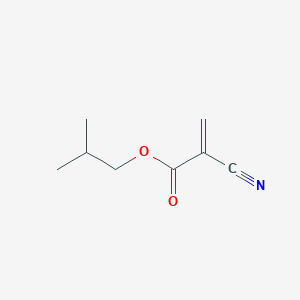
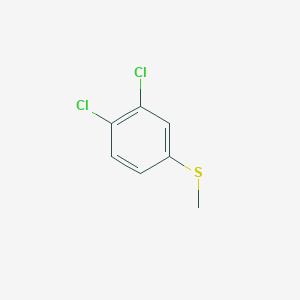
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
